molecular formula C11H8O2S B8751722 (3-Hydroxy-thiophen-2-YL)-phenyl-methanone CAS No. 67525-89-7

(3-Hydroxy-thiophen-2-YL)-phenyl-methanone

Cat. No. B8751722
M. Wt: 204.25 g/mol
InChI Key: GYVVEUKUJWNODN-UHFFFAOYSA-N
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Patent
US04242518

Procedure details

The compound is prepared by the method described in Example 14(c) from 20.6 parts of 3-hydroxy-2-benzoyldihydrothiophene and 6.75 parts of sulfuryl chloride. 16.7 parts (82% of theory) of 3-hydroxy-2-benzoylthiophene of boiling point 127°-132° C./0.5 mbar and melting point 53°-57° C. are obtained.
Name
3-hydroxy-2-benzoyldihydrothiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH:6]=[CH:5][S:4][CH:3]1[C:7](=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.S(Cl)(Cl)(=O)=O>>[OH:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7](=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
3-hydroxy-2-benzoyldihydrothiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C(SC=C1)C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound is prepared by the method

Outcomes

Product
Name
Type
product
Smiles
OC1=C(SC=C1)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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